
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
The synthesis of 3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal involves several steps. One common method includes the reaction of 9-ethyl-6-methyl-9H-carbazole with chloroacetaldehyde under specific conditions to introduce the chloro and aldehyde functional groups. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols
Scientific Research Applications
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its biological activity.
Medicine: Research has indicated its potential use in developing drugs for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
3-Chloro-3-(9-ethyl-6-methyl-9H-carbazol-3-yl)prop-2-enal can be compared with other carbazole derivatives, such as:
9-Ethyl-9H-carbazole-3-carbaldehyde: Similar in structure but lacks the chloro group.
3-Chloro-9H-carbazole: Lacks the ethyl and methyl groups.
9-Ethyl-6-methyl-9H-carbazole: Lacks the chloro and aldehyde groups. The presence of the chloro and aldehyde groups in this compound makes it unique and provides it with distinct chemical and biological properties
Properties
CAS No. |
629165-55-5 |
|---|---|
Molecular Formula |
C18H16ClNO |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
3-chloro-3-(9-ethyl-6-methylcarbazol-3-yl)prop-2-enal |
InChI |
InChI=1S/C18H16ClNO/c1-3-20-17-6-4-12(2)10-14(17)15-11-13(5-7-18(15)20)16(19)8-9-21/h4-11H,3H2,1-2H3 |
InChI Key |
CALXIYCWLBNBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
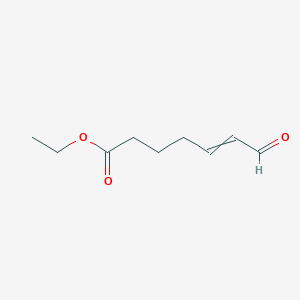
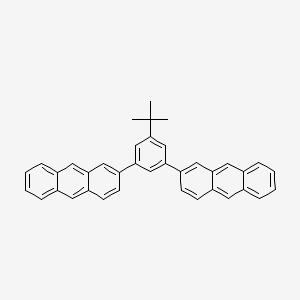
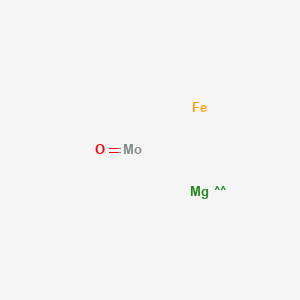
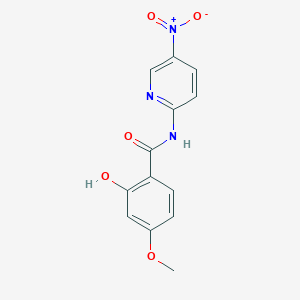
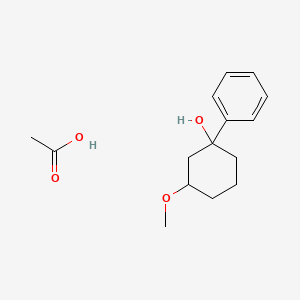
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
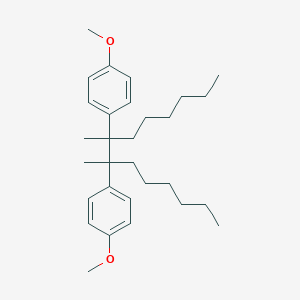
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)


![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
